N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide
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Overview
Description
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide is a complex organic compound that features both adamantane and tetrahydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide typically involves multiple steps. One common approach is to start with the adamantane core and introduce the carboxamide group through a series of reactions involving acylation and amination. The tetrahydroisoquinoline moiety can be introduced via a Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: It may be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties. The tetrahydroisoquinoline portion may interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide
- N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Uniqueness
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide is unique due to its combination of the adamantane and tetrahydroisoquinoline structures. This dual functionality provides a versatile platform for various chemical modifications and applications, setting it apart from similar compounds that may only feature one of these moieties.
Properties
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-15(2)22(27)26-6-5-19-3-4-21(10-20(19)14-26)25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,15-18H,5-9,11-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGKPTJGLIISOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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